![molecular formula C10H9BrF2O B1373548 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one CAS No. 1147871-75-7](/img/structure/B1373548.png)
1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one
Overview
Description
1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one, also known as 3-BFMP, is a fluorinated compound that has been gaining attention within the scientific community due to its potential applications in a variety of fields. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Synthesis of Fluoro-α-amino Acids : Research by Kröger and Haufe (1997) on the synthesis of γ‐ and δ‐Fluoro‐α‐amino acids involved diastereoselective alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, demonstrating the utility of halogenated compounds in the creation of important amino acids (Kröger & Haufe, 1997).
Formation of Antidepressants : Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, an antidepressant, using a process that involved aminnation and cyclization of 2-bromo-1-(3-fluorophenyl)-1-propanone, highlighting the role of bromo-fluorophenyl compounds in pharmaceutical synthesis (Yuan, 2012).
Application in Material Science
- Copolymerization with Styrene : Research by Hussain et al. (2019) involved the synthesis of novel trisubstituted ethylenes, including halogen-substituted isopropyl 2-cyano-3-phenyl-2-propenoates, for copolymerization with styrene. This study illustrates the application of halogenated compounds in creating advanced materials (Hussain et al., 2019).
Application in Medicinal Chemistry
- Synthesis of Bioactive Compounds : In the study by Wang et al. (2016), 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was synthesized as an important intermediate for the creation of biologically active compounds, illustrating the significance of halogenated compounds in medicinal chemistry (Wang et al., 2016).
Applications in Radiopharmaceuticals
- Development of PET Tracers : Rotteveel et al. (2017) synthesized 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in positron emission tomography (PET) tracers, showcasing the application of halogenated compounds in the field of radiopharmaceuticals (Rotteveel et al., 2017).
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-10(2,13)9(14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWSSCILYFFLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677401 | |
Record name | 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
CAS RN |
1147871-75-7 | |
Record name | 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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